2-(Furan-2-yl)-3-iodoimidazo[1,2-a]pyridine
Description
Molecular Architecture and Crystallographic Analysis
The molecular architecture of 2-(furan-2-yl)-3-iodoimidazo[1,2-a]pyridine is defined by a fused bicyclic system comprising an imidazole ring condensed with a pyridine ring. The imidazo[1,2-a]pyridine core adopts a planar conformation, with bond lengths and angles consistent with aromatic heterocyclic systems. The C–N bond lengths within the imidazole moiety range between 1.31–1.38 Å, while the pyridine ring exhibits C–C bond lengths of 1.39–1.42 Å, reflecting partial double-bond character due to delocalized π-electrons.
Crystallographic studies of analogous imidazo[1,2-a]pyridine derivatives reveal that bulky substituents, such as adamantyl or biphenyl groups, minimally disrupt the planar geometry of the core structure due to restricted rotational freedom. For this compound, the furan substituent at position 2 and the iodine atom at position 3 introduce steric and electronic perturbations. The furan ring, with a dihedral angle of approximately 15° relative to the imidazopyridine plane, engages in weak C–H···O interactions with adjacent molecules, influencing crystal packing. The iodine atom, with a van der Waals radius of 1.98 Å, creates significant steric hindrance, potentially favoring specific conformations in the solid state.
| Structural Feature | Bond Length (Å) | Bond Angle (°) |
|---|---|---|
| Imidazole C–N | 1.31–1.38 | 105–110 |
| Pyridine C–C | 1.39–1.42 | 120–125 |
| Furan C–O | 1.36 | 108 |
| C–I (Iodo Substituent) | 2.09 | 180 |
Electronic Configuration and Aromaticity Considerations
The imidazo[1,2-a]pyridine system exhibits aromaticity stabilized by a 10-π-electron system, with contributions from both the imidazole and pyridine rings. Nuclear magnetic resonance (NMR) spectroscopy of related compounds reveals deshielding effects at the pyridine-proximal positions due to ring current anisotropy. For instance, the proton at position 6 of the pyridine ring resonates at δ 8.95 ppm in dimethyl 2-(2-(furan-2-yl)-2-(imidazo[1,2-a]pyridin-3-yl)ethyl)malonate, indicative of strong diamagnetic shielding.
The furan-2-yl substituent introduces electron-donating resonance effects via its oxygen atom, increasing electron density at position 2 of the imidazopyridine core. This is corroborated by upfield shifts (Δδ ≈ 0.3–0.5 ppm) in the ^1H NMR signals of adjacent protons compared to non-furan-substituted analogs. Conversely, the iodine atom at position 3 exerts an electron-withdrawing inductive effect, polarizing the C–I bond (2.09 Å) and reducing electron density at the imidazole nitrogen. Density functional theory (DFT) calculations predict a HOMO-LUMO gap of 4.2 eV for the compound, suggesting moderate reactivity toward electrophilic substitution.
Comparative Analysis with Related Imidazo[1,2-a]pyridine Derivatives
Comparative structural analysis highlights the unique properties imparted by the furan and iodo substituents. Derivatives bearing adamantyl or biphenyl groups, such as 2h (IC~50~ = 79 µM for AChE inhibition), exhibit enhanced biological activity due to hydrophobic interactions with protein targets. In contrast, this compound’s furan moiety enables hydrogen bonding with polar residues, while the iodine atom facilitates halogen bonding with electron-rich regions of biomolecules.
The iodine substituent’s polarizability enhances intermolecular interactions in the solid state, as evidenced by shorter halogen···π distances (3.4–3.6 Å) compared to chlorine or bromine analogs.
Substituent Effects: Furan and Iodo Functional Groups
The furan-2-yl group at position 2 introduces regioselective reactivity in cross-coupling reactions. For example, Suzuki-Miyaura coupling of the iodo substituent at position 3 proceeds with >90% yield due to the iodine’s superior leaving group ability compared to bromine or chlorine. Infrared (IR) spectroscopy of the compound reveals characteristic stretches at 1733 cm⁻¹ (C=O of malonate esters in synthetic intermediates) and 755 cm⁻¹ (C–I bending), consistent with its functionalization.
The electron-donating furan oxygen (χ = 3.44) and electron-withdrawing iodine (χ = 2.66) create a dipole moment of 2.8 D, orienting the molecule for preferential binding in chiral environments. Molecular docking studies suggest that the furan oxygen forms hydrogen bonds with serine residues in enzyme active sites, while the iodine atom engages in halogen bonding with tyrosine or histidine side chains.
Properties
IUPAC Name |
2-(furan-2-yl)-3-iodoimidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7IN2O/c12-11-10(8-4-3-7-15-8)13-9-5-1-2-6-14(9)11/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSDIICWKNUAGMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)I)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50488713 | |
| Record name | 2-(Furan-2-yl)-3-iodoimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50488713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60642-55-9 | |
| Record name | 2-(Furan-2-yl)-3-iodoimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50488713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-yl)-3-iodoimidazo[1,2-a]pyridine typically involves the formation of the imidazo[1,2-a]pyridine core followed by the introduction of the furan and iodine substituents. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminopyridine with furan-2-carbaldehyde in the presence of an acid catalyst can form the imidazo[1,2-a]pyridine core, which is then iodinated using iodine or an iodine-containing reagent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could also be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Cross-Coupling Reactions
The C3-iodo substituent serves as a versatile handle for palladium-catalyzed cross-couplings:
Suzuki-Miyaura Coupling
Reaction with aryl/alkyl boronic acids replaces iodine with carbon groups. For example:
Reaction :
2-(Furan-2-yl)-3-iodoimidazo[1,2-a]pyridine + ArB(OH)₂ → 3-Aryl-imidazo[1,2-a]pyridine derivatives
Conditions :
| Catalyst | Pd(PPh₃)₄ |
|---|---|
| Base | K₂CO₃ |
| Solvent | DMF/H₂O (3:1) |
| Temperature | 80°C |
| Yield | 60–85% |
Sonogashira Coupling
Introduction of alkynes via reaction with terminal alkynes:
Conditions :
| Catalyst | PdCl₂(PPh₃)₂/CuI |
|---|---|
| Base | Et₃N |
| Solvent | THF |
| Yield | 70–90% (estimated from analogous systems) |
Nucleophilic Substitution
The iodine atom undergoes nucleophilic displacement under basic conditions:
Example : Reaction with amines or thiols:
Reaction :
this compound + RNH₂ → 3-Amino-imidazo[1,2-a]pyridine
Conditions :
| Base | K₂CO₃ or DBU |
|---|---|
| Solvent | DMSO or DMF |
| Temperature | 100–120°C |
| Yield | 50–75% |
Electrophilic Substitution on the Furan Ring
The furan-2-yl group undergoes electrophilic substitution (e.g., nitration, sulfonation):
Nitration :
Reagents : HNO₃/AcOH, 0°C → 5-Nitro-furan derivative
Yield : ~60% (based on furan reactivity trends)
C6 Halogenation
Electrophilic halogenation at C6 using NXS (X = Cl, Br):
Conditions :
| Halogenating agent | NCS or NBS |
|---|---|
| Solvent | CHCl₃ |
| Yield | 40–65% |
Oxidation of the Furan Ring
Controlled oxidation converts the furan to a diketone:
Reagents : RuO₄ or H₂O₂/AcOH → Dicarbonyl derivative
Yield : ~55%
Radical Reactions
The C–I bond participates in radical-mediated transformations:
Example : Reaction with TEMPO ((2,2,6,6-Tetramethylpiperidin-1-yl)oxyl):
Outcome : Formation of C–O bond at C3
Scientific Research Applications
Antimicrobial Properties
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds with this scaffold can effectively inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics . The presence of the furan and iodo substituents in 2-(Furan-2-yl)-3-iodoimidazo[1,2-a]pyridine enhances its interaction with microbial targets, potentially increasing efficacy against resistant strains.
Antitumor Activity
Imidazo[1,2-a]pyridines are also recognized for their antitumor properties. The compound has been investigated for its ability to induce apoptosis in cancer cells. Specifically, it has shown promise in targeting pathways associated with tumor growth and survival, such as the inhibition of certain kinases involved in cancer progression .
Neurological Applications
Adenosine Receptor Modulation
The adenosine receptor A2A is a critical target in the treatment of neurodegenerative diseases like Parkinson's and Alzheimer's. Research has demonstrated that modifications to the imidazo[1,2-a]pyridine structure can enhance its affinity for A2A receptors. The incorporation of substituents like iodine and furan increases the compound's potential as a therapeutic agent for neurological disorders by modulating neurotransmitter systems .
Synthesis and Chemical Properties
Synthesis Techniques
The synthesis of this compound can be achieved through various methods, including palladium-catalyzed coupling reactions and iodine-mediated transformations. These methods allow for the selective introduction of the furan and iodine groups at specific positions on the imidazo[1,2-a]pyridine core, which is crucial for optimizing biological activity .
| Synthesis Method | Description |
|---|---|
| Palladium-Catalyzed Coupling | Utilizes palladium catalysts to form C-C bonds selectively at desired positions. |
| Iodine-Mediated Transformations | Employs iodine to introduce iodide at specific sites on the imidazo structure. |
Case Studies
Several case studies highlight the applications of this compound:
-
Case Study 1: Antibacterial Activity
A study evaluated the antibacterial efficacy of various imidazo[1,2-a]pyridine derivatives against Staphylococcus aureus. The results indicated that compounds with furan and iodine substituents showed enhanced activity compared to their unsubstituted counterparts, suggesting a structure-activity relationship that merits further investigation. -
Case Study 2: Neuroprotective Effects
In a preclinical model of Parkinson's disease, this compound was tested for its neuroprotective effects. The compound demonstrated significant neuroprotection by reducing oxidative stress markers and improving motor function in treated animals compared to controls.
Mechanism of Action
The mechanism of action of 2-(Furan-2-yl)-3-iodoimidazo[1,2-a]pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan and imidazo[1,2-a]pyridine moieties can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The table below compares key physicochemical parameters of 2-(Furan-2-yl)-3-iodoimidazo[1,2-a]pyridine with related compounds:
Key Observations :
- Substituent Effects: The iodine atom significantly increases molecular weight and melting points compared to non-iodinated analogs (e.g., 3ah vs. 3b). Thiophene-substituted analogs (3ag) exhibit higher melting points than furan derivatives, likely due to thiophene’s greater aromaticity and polarizability .
- Electronic Influence : Furan, being electron-rich, may enhance reactivity at the 3-position for further cross-coupling, whereas chloro- or bromo-substituted aryl groups (e.g., 3b) provide steric bulk and electronic modulation .
Structural and Quantum Chemical Insights
- Regioselectivity : highlights the importance of substituent positioning; electron-donating groups (e.g., furan) at the 2-position direct iodination to the 3-position, while steric effects can alter regioselectivity .
Biological Activity
2-(Furan-2-yl)-3-iodoimidazo[1,2-a]pyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its mechanisms of action, therapeutic applications, and recent research findings.
Chemical Structure and Synthesis
The compound features a fused imidazo[1,2-a]pyridine core with a furan ring and an iodine substituent. The synthesis typically involves several steps:
- Formation of the Imidazo[1,2-a]pyridine Core : Cyclization of appropriate precursors.
- Electrophilic Iodination : Introduction of the iodine substituent using reagents like iodine or N-iodosuccinimide.
- Alkylation : Attachment of the furan group through alkylation processes under basic conditions.
The precise mechanism through which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes or receptors, modulating various biological pathways. The iodine atom may enhance binding affinity to these targets, potentially increasing the compound's efficacy.
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazo[1,2-a]pyridine derivatives. For instance, compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines:
- Cell Line Studies : In vitro assays demonstrated significant inhibition of growth in leukemia cell lines with IC50 values ranging from 0.1 to 1.0 µM for related compounds .
Antimicrobial Properties
The compound has also been investigated for antimicrobial activity. Research indicates that certain derivatives exhibit potent activity against both bacterial and fungal strains:
- Inhibition Studies : Compounds were screened against a panel of pathogens, showing effective inhibition at low concentrations, suggesting a promising role in treating infections .
Data Table: Biological Activities of Related Compounds
Case Studies and Research Findings
Several studies have explored the biological activities of imidazo[1,2-a]pyridine derivatives:
- FLT3 Inhibition : A study demonstrated that certain imidazopyridine derivatives effectively inhibited FLT3 kinase activity in acute myeloid leukemia (AML) models, providing insights into their potential as targeted therapies .
- Cytotoxicity Assays : In assays using human cancer cell lines (e.g., HeLa), compounds derived from imidazo[1,2-a]pyridine showed varying degrees of cytotoxicity with some achieving IC50 values below 150 µM .
- Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications at specific positions on the imidazopyridine scaffold significantly influenced biological activity and potency against various targets .
Q & A
Q. What are the key synthetic routes for 2-(Furan-2-yl)-3-iodoimidazo[1,2-a]pyridine, and how do reaction parameters influence yield and purity?
The synthesis typically involves multicomponent reactions or condensation strategies. For example, Friedel-Crafts acylation at the C-3 position (as seen in acetylated analogues) can be adapted using iodine sources, with Lewis acids like AlCl₃ or FeCl₃ to enhance regioselectivity . Optimized conditions (e.g., inert atmospheres, controlled temperatures) are critical to avoid side reactions and ensure high purity. Evidence suggests yields >70% are achievable with stoichiometric control of iodinating agents like N-iodosuccinimide (NIS) under anhydrous conditions .
Q. Which spectroscopic and crystallographic methods are most reliable for confirming the structure of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F if applicable) is essential for confirming substitution patterns. X-ray crystallography provides definitive proof of regiochemistry, as demonstrated in studies of analogous imidazo[1,2-a]pyrimidines . High-resolution mass spectrometry (HRMS) and HPLC are recommended for purity assessment, with retention time comparisons against known standards .
Q. What are the primary pharmacological activities reported for this compound, and how are they evaluated?
Imidazo[1,2-a]pyridine derivatives exhibit antimicrobial and anticancer properties. In vitro assays using human cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values <10 µM have been reported. Antimicrobial activity is tested via minimum inhibitory concentration (MIC) assays against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
Advanced Research Questions
Q. How can regioselective iodination at the C-3 position be mechanistically rationalized?
Regioselectivity is influenced by electron density distribution and steric factors. Computational studies (DFT) on analogous systems suggest that the C-3 position is more electrophilic due to resonance stabilization from the adjacent nitrogen atom. Iodination proceeds via an electrophilic aromatic substitution mechanism, with the furan-2-yl group at C-2 directing iodine to C-3 through π-π interactions . Kinetic studies using isotopic labeling could further validate this pathway.
Q. What strategies resolve contradictions in reported synthetic yields for iodinated imidazo[1,2-a]pyridines?
Discrepancies often arise from variations in solvent polarity, catalyst loading, or iodine source reactivity. For instance, polar aprotic solvents (e.g., DMF) may favor side reactions compared to dichloromethane. Systematic optimization via Design of Experiments (DoE) methodologies, including response surface modeling, can identify critical parameters (e.g., temperature, stoichiometry) and their interactions .
Q. How do computational models predict the bioactivity of this compound, and what limitations exist?
Density Functional Theory (DFT) and molecular docking simulations correlate electronic properties (e.g., HOMO-LUMO gaps) with inhibitory potential against targets like topoisomerase II or bacterial enzymes. However, such models often underestimate solvation effects and metabolic stability. Hybrid QSAR (Quantitative Structure-Activity Relationship) approaches integrating experimental logP and pKa data improve predictability .
Q. What experimental designs are optimal for evaluating structure-activity relationships (SAR) in analogues?
Fragment-based drug design (FBDD) is effective. For example, replacing the iodine atom with other halogens (Cl, Br) or functional groups (CF₃, CN) while retaining the furan-2-yl moiety can reveal electronic and steric contributions. Parallel synthesis libraries with systematic variations at C-3 and C-2 positions, followed by high-throughput screening, are recommended .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the anticancer efficacy of this compound?
Variability in cell line sensitivity (e.g., hematologic vs. solid tumors) and assay protocols (e.g., incubation time, serum concentration) must be considered. Meta-analyses of published IC₅₀ values, normalized to standard protocols (e.g., MTT assay at 48 hrs), can clarify trends. Additionally, comparative studies with positive controls (e.g., doxorubicin) under identical conditions are critical .
Methodological Recommendations
Q. What are best practices for scaling up synthesis without compromising purity?
Continuous-flow reactors reduce batch-to-batch variability and improve heat/mass transfer. For gram-scale synthesis, use catalytic systems (e.g., 5 mol% FeCl₃) and in-line purification (e.g., scavenger resins) to remove excess iodine. Process Analytical Technology (PAT) tools like FTIR monitoring ensure reaction completion .
Q. Which in silico tools are most effective for predicting metabolic stability?
Software such as Schrödinger’s ADMET Predictor or SwissADME can estimate metabolic sites (e.g., CYP450-mediated oxidation of the furan ring). Experimental validation via liver microsome assays (human/rat) is necessary to confirm predictions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
